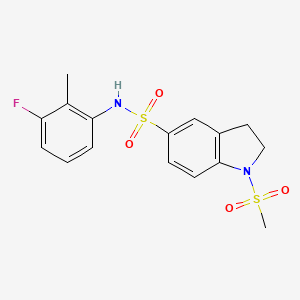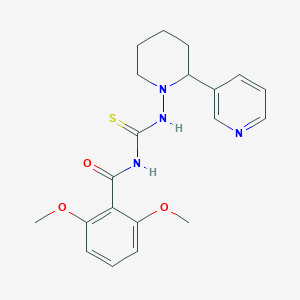![molecular formula C23H24N4O3S B11067179 3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione](/img/structure/B11067179.png)
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione is a complex organic compound that features a combination of benzothiazole, piperazine, and pyrrolidine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione typically involves multi-step proceduresThe final step involves the coupling of the pyrrolidine-2,5-dione ring with the previously synthesized intermediate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and benzothiazole moieties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential use as an antipsychotic or antidepressant due to its interaction with neurotransmitter receptors.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione involves its interaction with various molecular targets, including dopamine and serotonin receptors. This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in the treatment of psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole: Similar structure but different pharmacological profile.
3-(1-Piperazinyl)-1,2-benzisothiazole: Another benzothiazole derivative with distinct biological activities
Uniqueness
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C23H24N4O3S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H24N4O3S/c1-30-17-8-6-16(7-9-17)15-27-21(28)14-19(22(27)29)25-10-12-26(13-11-25)23-24-18-4-2-3-5-20(18)31-23/h2-9,19H,10-15H2,1H3 |
InChI Key |
YHUKBPJXPONGJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2,2-trifluoroethyl 2-{[2-(7-fluoro-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohexanecarboxylate](/img/structure/B11067104.png)

![2'-amino-5-fluoro-1'-(4-fluorophenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11067108.png)
![5,7-Dimethyl-2-(2-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11067110.png)
![1-[(4-fluorophenyl)carbonyl]-1-methyl-1a-[(2-oxo-2H-chromen-3-yl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11067112.png)
![2-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11067115.png)
![5-methyl-3-phenyl-7-(propan-2-yloxy)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11067120.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11067125.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B11067126.png)
![N-(furan-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11067138.png)
![3-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11067139.png)
![[1,2,4]Oxadiazole, 5-[1-(4-propylphenoxy)ethyl]-3-(4-pyrrol-1-ylphenyl)-](/img/structure/B11067144.png)
